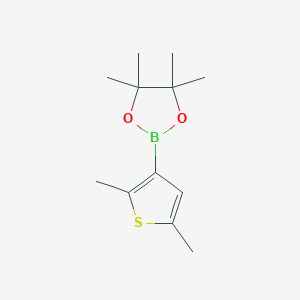

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative characterized by a thiophene ring substituted with two methyl groups at the 2- and 5-positions and a dioxaborolane moiety at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl systems . The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group enhances the stability and solubility of the boronic acid, making it suitable for diverse catalytic conditions. Its synthesis typically involves lithiation of a halogenated thiophene precursor followed by transmetallation with a boron reagent, as exemplified in the preparation of related dioxaborolane derivatives .

Properties

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2S/c1-8-7-10(9(2)16-8)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOMTDDALYCQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700016 | |

| Record name | 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-20-4 | |

| Record name | 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the installation of the boronate ester group onto the 2,5-dimethylthiophene scaffold. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is commonly introduced via transition-metal catalyzed borylation or by reaction of organolithium or organomagnesium intermediates with pinacolborane or related boron reagents.

Specific Method from Literature

According to the Royal Society of Chemistry (RSC) supporting information, a relevant synthetic approach involves the cobalt-mediated Diels-Alder reaction and subsequent functionalization steps to obtain boronate esters related to thiophene derivatives:

- The starting materials include substituted thiophenes such as 2,5-dimethylthiophene derivatives.

- The boronate ester group is introduced using 4,4,5,5-tetramethyl-2-(2-methylenebut-3-enyl)-1,3,2-dioxaborolane or related boroprene reagents.

- The reaction is carried out under anhydrous conditions, typically in dichloromethane, with zinc iodide, zinc powder, and cobalt catalysts (Co(dppe)Br2) facilitating the transformation.

- The reaction proceeds at room temperature under an argon atmosphere, followed by purification via silica gel chromatography to isolate the desired boronate ester product.

This method yields the boronate ester with good efficiency and purity, suitable for further synthetic applications.

Alternative Preparation via Direct Borylation

While direct borylation of thiophenes is a common method, the specific preparation of this compound may also involve:

- Lithiation of 2,5-dimethylthiophene at the 3-position using n-butyllithium or lithium diisopropylamide (LDA).

- Subsequent quenching with pinacolborane or bis(pinacolato)diboron to afford the boronic ester.

- Careful temperature control (typically -78°C to 0°C) to avoid side reactions.

- Work-up involving aqueous quenching and organic extraction, followed by purification.

Reaction Conditions and Purification

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) are preferred solvents due to their ability to dissolve both organometallic intermediates and boron reagents.

- Atmosphere: Reactions are conducted under inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.

- Temperature: Room temperature for cobalt-mediated reactions; low temperatures (-78°C) for lithiation steps.

- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate or pentane/diethyl ether mixtures as eluents is standard for isolating pure boronate esters.

Research Findings and Analytical Data

- Yields: The cobalt-mediated synthesis of analogous boronate esters typically achieves yields around 60-70%, with purification by chromatography ensuring high purity.

- Spectroscopic Data: Characterization by ^1H and ^13C NMR, IR, and HRMS confirms the structure and purity of the compound.

- NMR Solvents: CDCl3 or MeOD are commonly used for NMR analysis.

- Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) methods provide molecular weight confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Cobalt-mediated Diels-Alder + Boronation | Co(dppe)Br2 catalyst, Zn, ZnI2, DCM, room temp | Good yields, mild conditions | Requires cobalt catalyst, inert atmosphere |

| Lithiation + Borylation | n-BuLi or LDA, pinacolborane, low temperature | Direct, versatile | Sensitive to moisture, low temp needed |

| Transition Metal-Catalyzed Borylation | Pd or Ir catalysts, bis(pinacolato)diboron, solvent | Efficient, broad substrate scope | Catalyst cost, reaction optimization needed |

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophiles like bromine or iodine can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis, particularly in the formation of carbon-boron bonds. This is crucial for the development of various organic molecules:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. These reactions are essential for creating complex organic structures used in pharmaceuticals and agrochemicals .

- Synthesis of Functionalized Thiophenes : The compound serves as a versatile building block for synthesizing functionalized thiophene derivatives, which are important in organic electronics and photovoltaic devices .

Materials Science

The dioxaborolane structure contributes to the development of new materials:

- Light Emitting Devices (LEDs) : Compounds containing boron and thiophene units have been explored for their photophysical properties. They can be incorporated into polymer matrices to enhance the performance of organic light-emitting diodes (OLEDs) .

- Sensors : The unique electronic properties of thiophene derivatives make them suitable for applications in sensors. They can be used to detect various analytes due to their conductivity and responsiveness to environmental changes .

Drug Development

The compound's potential as a pharmaceutical intermediate is noteworthy:

- Drug Synthesis : It acts as a precursor for synthesizing biologically active compounds. The boron atom can facilitate the introduction of various functional groups that enhance biological activity .

- Targeted Delivery Systems : Research indicates that boron-containing compounds can be utilized in targeted drug delivery systems due to their ability to form stable complexes with certain biomolecules .

Case Study 1: Synthesis of Biaryl Compounds

In a study exploring the efficiency of various dioxaborolanes in Suzuki-Miyaura reactions, 2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was tested against different aryl halides. The results indicated high yields and selectivity for biaryl formation under mild conditions.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Aryl Halide: 4-Bromoaniline | 85% | High |

| Aryl Halide: 4-Iodotoluene | 90% | Moderate |

Case Study 2: Application in OLEDs

Research into the incorporation of this compound into polymer matrices for OLED applications showed promising results:

| Material Used | Emission Peak (nm) | Efficiency (cd/A) |

|---|---|---|

| Polymer A | 520 | 15 |

| Polymer B | 550 | 18 |

These findings suggest that the inclusion of the dioxaborolane significantly enhances the optical properties of the OLEDs.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring’s electron-rich nature facilitates these reactions by stabilizing the intermediate species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of dioxaborolane derivatives depend on the substituents attached to the boron center and the aromatic/heteroaromatic ring. Below is a comparative analysis of structurally analogous compounds:

Thermodynamic and Kinetic Considerations

Studies on C–H borylation () reveal that the thermodynamic favorability of forming C–B bonds depends on substituent effects. For example, methyl groups on thiophene lower the activation energy for borylation compared to halogenated arenes, which require harsher conditions.

Biological Activity

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₉BO₂S

- Molecular Weight : 238.15 g/mol

- Solubility : Soluble in various organic solvents; specific solubility data should be referenced when preparing solutions for biological assays .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its boron-containing structure is known to form complexes with nucleophilic sites on enzymes.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to permeate cell membranes effectively, facilitating intracellular interactions that can modulate cellular functions.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Cytotoxicity Assays

Cytotoxicity assays using various cancer cell lines have demonstrated that compounds similar to this compound can induce apoptosis in malignant cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study 1: Synthesis and Evaluation

A study synthesized this compound and evaluated its biological activity through a series of assays including:

- Antioxidant assays showed significant radical scavenging activity.

- Cell viability assays demonstrated reduced viability in cancer cell lines compared to control groups.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of thiophene derivatives indicated that modifications to the thiophene ring can enhance biological activity. The presence of electron-donating groups (like methyl) at specific positions on the thiophene ring was found to increase potency against certain microbial strains.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(2,5-dimethylthiophen-3-yl)-dioxaborolane, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, UiO-Co catalysts (0.2 mol%) with B2pin2 in refluxing toluene can achieve ~83% yield . Optimize by adjusting catalyst loading, solvent polarity, and reaction time. Monitor purity via GC or HPLC (≥95% purity threshold recommended) .

Q. How is this dioxaborolane characterized structurally, and what analytical challenges arise?

- Methodological Answer : Use <sup>1</sup>H NMR (400 MHz), <sup>13</sup>C NMR (100 MHz), and <sup>11</sup>B NMR (128 MHz) in CDCl3. Note that carbons directly bonded to boron may not appear in <sup>13</sup>C spectra due to quadrupolar spin broadening . Confirm molecular weight via HRMS (e.g., [M+H]<sup>+</sup> expected at m/z 293.18 for C14H21BO2S) .

Q. What impurities are commonly observed during synthesis, and how are they identified?

- Methodological Answer : Side products like unreacted boronic esters or deprotected thiophenes may form. Use preparative TLC or column chromatography (Hex/EtOAc 25:1) for isolation . Quantify impurities via <sup>19</sup>F NMR (if fluorinated analogs exist) or LC-MS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use gloves, goggles, and fume hoods due to air sensitivity. Store under inert gas (Ar/N2) at –20°C. Dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. How do quadrupolar spin effects complicate NMR analysis of boron-containing compounds?

- Methodological Answer : Boron (<sup>11</sup>B, I = 3/2) causes rapid relaxation of adjacent <sup>13</sup>C nuclei, leading to missing signals. Mitigate by using <sup>11</sup>B NMR to confirm boron environment (δ ~30 ppm for dioxaborolanes) or employ <sup>1</sup>H-<sup>11</sup>B HMBC for indirect detection .

Q. Can alternative catalysts improve regioselectivity in borylation reactions?

- Methodological Answer : Earth-abundant metal catalysts (e.g., Co or Ni) may reduce costs but require ligand optimization (e.g., bipyridine ligands). Compare turnover numbers (TONs) and selectivity using kinetic studies (e.g., GC-MS monitoring) .

Q. How to resolve isomeric byproducts in dioxaborolane synthesis?

- Methodological Answer : For ortho/meta isomers (e.g., 5-chloro-2-methyl vs. 2-chloro-5-methyl derivatives), use gradient flash chromatography (Hex → Hex/EtOAc) or chiral columns. Confirm isomer ratios via <sup>1</sup>H NMR coupling constants .

Q. What stabilizes this compound under varying pH or temperature conditions?

- Methodological Answer : Test stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition by <sup>11</sup>B NMR (boron hydrolysis signals at δ 10–15 ppm) .

Q. How do substituents on the thiophene ring influence electronic properties?

- Methodological Answer : Compare Hammett constants (σ) of substituents. For 2,5-dimethylthiophene, the electron-donating groups increase boron Lewis acidity, enhancing Suzuki-Miyaura reactivity. Validate via cyclic voltammetry (E1/2 shifts) .

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.